molecular formula C5H4N2O3S B420343 5-Amino-4-nitrothiophene-2-carbaldehyde

5-Amino-4-nitrothiophene-2-carbaldehyde

Cat. No.: B420343
M. Wt: 172.16g/mol
InChI Key: CRWPRTSATHQOHM-UHFFFAOYSA-N
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Description

5-Amino-4-nitrothiophene-2-carbaldehyde (CAS: Not explicitly provided) is a heterocyclic compound featuring a thiophene ring substituted with an aldehyde group at position 2, a nitro group at position 4, and an amino group at position 4. This unique substitution pattern creates a push-pull electronic system, where the electron-donating amino group (EDG) and electron-withdrawing nitro group (EWG) influence reactivity and physicochemical properties. The compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials due to its versatile aldehyde functionality and electronic asymmetry .

Key properties inferred from structural analogs:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity from the amino group.
  • Reactivity: The aldehyde group participates in condensation reactions (e.g., formation of Schiff bases), while the nitro group can be reduced to an amine for further derivatization.

Properties

Molecular Formula

C5H4N2O3S

Molecular Weight

172.16g/mol

IUPAC Name

5-amino-4-nitrothiophene-2-carbaldehyde

InChI

InChI=1S/C5H4N2O3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H,6H2

InChI Key

CRWPRTSATHQOHM-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1[N+](=O)[O-])N)C=O

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Reactivity Comparisons

  • Electron-Withdrawing vs. Donating Groups: The nitro group in 5-Amino-4-nitrothiophene-2-carbaldehyde deactivates the thiophene ring, directing electrophilic attacks to specific positions. In contrast, 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde’s methoxy group enhances electron density, favoring reactions like Friedel-Crafts alkylation . The amino group in the target compound increases nucleophilicity at the aldehyde, enabling faster Schiff base formation compared to non-amino analogs.
  • Thermal Stability: Nitro-containing derivatives (e.g., 5-Nitrothiophene-2-carbaldehyde) exhibit lower thermal stability due to nitro group decomposition risks. The amino group in the target compound may mitigate this through intermolecular hydrogen bonding .

Spectroscopic Data (Inferred from Structural Trends)

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
5-Amino-4-nitrothiophene-2-carbaldehyde Aldehyde proton: ~9.8–10.2
NH₂: ~5.5 (broad)
CHO: ~1680
NO₂: ~1520, 1350
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Aldehyde: ~10.1
OCH₃: ~3.8
CHO: ~1690C-O-C: ~1250

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